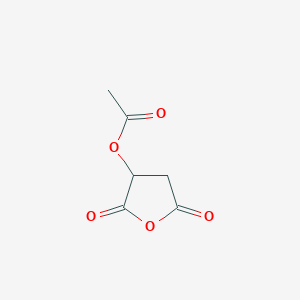

2,5-Dioxooxolan-3-YL acetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2,5-dioxooxolan-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWJHSASZZAIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337171 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24766-96-9 | |

| Record name | 2,5-Dioxooxolan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"2,5-Dioxooxolan-3-YL acetate" physical and chemical properties

An In-depth Technical Guide to 2,5-Dioxooxolan-3-yl acetate

Introduction

2,5-Dioxooxolan-3-yl acetate, also widely known by synonyms such as O-Acetyl-L-malic anhydride and (S)-(-)-2-Acetoxysuccinic anhydride, is a versatile chiral building block of significant interest in pharmaceutical synthesis, polymer chemistry, and biochemical research.[1] This molecule is a derivative of malic acid, featuring a cyclic anhydride and an acetate ester functional group. Its inherent chirality, coupled with the reactivity of the anhydride ring, makes it a valuable intermediate for constructing complex, enantiomerically pure molecules crucial for drug efficacy.[1]

This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dioxooxolan-3-yl acetate, detailed protocols for its synthesis and characterization, insights into its chemical reactivity, and a review of its applications. The content is tailored for researchers, scientists, and drug development professionals, aiming to provide both foundational knowledge and practical, field-proven insights.

Molecular Identification and Nomenclature

Accurate identification is paramount in chemical research and development. 2,5-Dioxooxolan-3-yl acetate is cataloged under several identifiers depending on its stereochemistry and the database. The (S)-enantiomer is the most commonly referenced form.

| Identifier | Value | Source |

| IUPAC Name | (2,5-dioxooxolan-3-yl) acetate | [2] |

| Synonyms | 2-O-Acetylmalic Anhydride, 2-Acetoxysuccinic acid anhydride, (S)-(-)-2-Acetoxysuccinic anhydride | [1][2][3] |

| CAS Number | 24766-96-9 (unspecified stereochemistry); 59025-03-5 ((S)-enantiomer) | [2][3] |

| Molecular Formula | C₆H₆O₅ | [2][3] |

| Molecular Weight | 158.11 g/mol | [2][3] |

| SMILES | CC(=O)OC1CC(=O)OC1=O | [2] |

| InChIKey | SSWJHSASZZAIAU-UHFFFAOYSA-N | [2] |

Physicochemical and Computed Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and application in various reaction media. The properties listed below are primarily for the (S)-enantiomer.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 54 - 59 °C | [1][4] |

| Optical Rotation | [α]20/D = -24° to -27° (c=5 in CHCl₃) | [1][4] |

| Purity | ≥97% (by titration) | [1] |

| Topological Polar Surface Area (TPSA) | 69.7 Ų | [2] |

| LogP (Octanol/Water Partition Coeff.) | -0.6084 (Computed) | [3] |

| Storage Conditions | Room temperature, under inert atmosphere, protected from moisture | [3][5][6] |

Synthesis and Purification Protocol

Causality Statement: The synthesis of 2,5-Dioxooxolan-3-yl acetate is most efficiently achieved through the simultaneous acetylation of the hydroxyl group and dehydration of the dicarboxylic acid of L-malic acid. Acetic anhydride is the ideal reagent for this transformation as it serves as both the acetylating agent and the dehydrating agent, driving the reaction to completion. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting material and product, facilitating a homogenous reaction.

Protocol: Synthesis from L-Malic Acid

-

Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 13.4 g (0.1 mol) of L-malic acid in 100 mL of anhydrous dichloromethane.

-

Reagent Addition : Slowly add 30.6 g (0.3 mol) of acetic anhydride to the suspension. The excess acetic anhydride ensures complete conversion and acts as a water scavenger.

-

Reaction Execution : Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear, homogenous solution, indicating the consumption of the solid L-malic acid.

-

Workup : Allow the reaction to cool to room temperature. Evaporate the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid or oil can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation & Drying : Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure 2,5-Dioxooxolan-3-yl acetate.

Workflow Diagram

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. (-)-O-Acetyl-L-malic Anhydride | 59025-03-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4756-10-9|2-(2,5-Dioxooxolan-3-yl)acetic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2-O-Acetylmalic Anhydride: Properties, Potential Synthesis, and Applications in Modern Chemistry

A Note on an Emerging Compound: Scientific and technical literature on 2-O-Acetylmalic anhydride, specifically identified by CAS number 24766-96-9, is not extensively available in peer-reviewed journals or detailed application notes. This guide, therefore, synthesizes the available supplier data with established principles from the broader class of cyclic anhydrides to provide a comprehensive technical overview for researchers and drug development professionals. The discussion on reactivity and experimental protocols is grounded in the well-understood chemistry of related compounds, offering a predictive framework for working with this specific molecule.

Core Molecular Profile

2-O-Acetylmalic anhydride is a derivative of malic acid, a naturally occurring dicarboxylic acid. The introduction of an acetyl group and the formation of a cyclic anhydride ring create a reactive, chiral molecule with significant potential in organic synthesis.

Physicochemical Properties

Quantitative data for this specific compound is limited. The table below summarizes the core information available from chemical suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 24766-96-9 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₆H₆O₅ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 158.11 g/mol | Santa Cruz Biotechnology[1] |

| Common Synonym | 2-O-Acetyl-(S)-malic Anhydride | US Biological Life Sciences[2] |

Note: The synonym suggests that the commercially available compound is often the (S)-enantiomer, which is derived from L-malic acid.

Structural Features and Stereochemistry

The structure features a five-membered ring, characteristic of succinic anhydride derivatives, which imparts a degree of ring strain. The presence of an acetyl group at the C2 position and a chiral center makes it a valuable building block for asymmetric synthesis. The related compound, (-)-O-Acetyl-L-malic anhydride, is noted for its role in creating enantiomerically pure substances crucial for drug efficacy.[3]

The Chemistry of Cyclic Anhydrides: A Framework for Understanding Reactivity

The reactivity of 2-O-Acetylmalic anhydride is governed by the electrophilic nature of its carbonyl carbons. Cyclic anhydrides are potent tools in bioconjugation and are widely used for the functionalization of biomolecules.[4][5] Their reactions are analogous to those of acyl chlorides, though generally less vigorous.[6]

Nucleophilic Acyl Substitution: The Core Reaction

The primary mode of reaction for acid anhydrides is nucleophilic acyl substitution.[6] The anhydride ring is opened by a nucleophile (Nu⁻), leading to the formation of a new acylated product and a carboxylate leaving group. This mechanism is foundational to its utility in synthesis.

Caption: General workflow for nucleophilic acyl substitution.

This reactivity makes the compound a powerful acylating agent.[6] Key transformations include:

-

Reaction with Alcohols: Forms an ester and a carboxylic acid.

-

Reaction with Amines: Forms an amide and a carboxylic acid.

-

Hydrolysis: Reacts with water to open the ring and form the corresponding dicarboxylic acid.

Potential Synthesis Pathways

While specific industrial synthesis routes for CAS 24766-96-9 are not published, plausible methods can be derived from standard organic chemistry principles for creating cyclic anhydrides.

Dehydration of a Dicarboxylic Acid Precursor

The most common method for synthesizing cyclic anhydrides is the dehydration of the corresponding dicarboxylic acid.[5][7] This typically involves heating the diacid, often with a dehydrating agent like acetic anhydride or thionyl chloride, to promote intramolecular condensation.

Caption: Plausible synthesis via dehydration of the diacid.

Experimental Causality: The choice of dehydrating agent is critical. Acetic anhydride is a common, low-cost option.[6] More reactive agents like thionyl chloride or oxalyl chloride can be used for more stubborn dehydrations but may require more stringent control of reaction conditions to avoid side reactions with the ester functional group.

Applications in Research and Drug Development

Based on the chemistry of its functional groups, 2-O-Acetylmalic anhydride is a versatile intermediate for several advanced applications.

Chiral Synthesis and Drug Discovery

As a chiral building block, this anhydride is valuable in medicinal chemistry for synthesizing complex, enantiomerically pure pharmaceuticals.[3] Its ability to introduce a specific stereocenter is crucial for developing drugs with high efficacy and reduced side effects.

Polymer Chemistry and Material Science

Cyclic anhydrides, particularly derivatives of maleic anhydride, are widely used as monomers in polymerization reactions.[8][9] They can be copolymerized with other monomers, like styrenics or vinyl ethers, to create functional polymers.[10] The anhydride moiety in the resulting polymer backbone provides a reactive handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional groups.[10] This is particularly relevant for creating advanced drug delivery systems.[11]

Bioconjugation and Smart Delivery Systems

The pH-sensitive nature of the anhydride linkage is a key feature for "smart" drug delivery. Cyclic anhydrides are potent tools for bioconjugation, allowing for the attachment of molecules to carriers like nanoparticles or proteins.[4] The resulting linkage can be designed to be stable at physiological pH but hydrolyze in the acidic environment of a tumor or endosome, triggering the release of a therapeutic agent.

Experimental Protocols: A General Guide

The following protocols are generalized procedures based on the known reactivity of cyclic anhydrides. Researchers must optimize these conditions for 2-O-Acetylmalic anhydride in a laboratory setting.

Protocol 1: Esterification of a Model Alcohol

Objective: To demonstrate the acylation of a primary alcohol using 2-O-Acetylmalic anhydride.

Methodology:

-

Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the model alcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Addition of Anhydride: Add 2-O-Acetylmalic anhydride (1.1 equivalents) to the solution.

-

Catalyst (Optional): For less reactive alcohols, a catalytic amount of a base such as pyridine or N,N-dimethylaminopyridine (DMAP) can be added to enhance the reaction rate.[12]

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the carboxylic acid byproduct. Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting ester product using column chromatography on silica gel.

Protocol 2: Amide Formation with a Primary Amine

Objective: To synthesize an amide by reacting a primary amine with 2-O-Acetylmalic anhydride.

Methodology:

-

Reaction Setup: Dissolve the primary amine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or acetonitrile) in a flask under an inert atmosphere.

-

Addition of Anhydride: Slowly add a solution of 2-O-Acetylmalic anhydride (1.05 equivalents) in the same solvent to the amine solution, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (to remove any unreacted amine) and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude amide product.

-

Purification: Recrystallize or purify the product by column chromatography as needed.

Conclusion and Future Outlook

2-O-Acetylmalic anhydride (CAS 24766-96-9) represents a promising, albeit under-documented, chemical entity. By understanding its structure within the context of well-studied cyclic anhydrides, researchers can unlock its potential as a versatile chiral building block. Its inherent reactivity makes it a prime candidate for applications in asymmetric synthesis, functional polymer design, and the development of next-generation drug delivery platforms. Further research into its specific reaction kinetics, stereoselectivity, and polymerization behavior is necessary to fully realize its utility in the fields of drug discovery and materials science.

References

-

PubChem. Maleic Anhydride. National Center for Biotechnology Information.

-

ResearchGate. maleic (acid) anhydride.

-

Semaan, F. S. (2025). Maleic Anhydride (CAS: 108-31-6): A Valuable Tool for both Industry and Scientific Research. ResearchGate.

-

ResearchGate. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations.

-

Wikipedia. Maleic anhydride.

-

National Center for Biotechnology Information. Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids. PubMed Central.

-

Pharmaffiliates. Maleic Anhydride: Chemical Properties and Applications in Pharma and Beyond.

-

Chem-Impex. (-)-O-Acetyl-L-malic anhydride.

-

Chemistry LibreTexts. Reactivity of Anhydrides.

-

Santa Cruz Biotechnology. 2-O-Acetylmalic Anhydride.

-

Ball, Z. T., et al. (2025). Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations. National Center for Biotechnology Information.

-

Chemistry For Everyone. (2025). What Are Cyclic Anhydrides? YouTube.

-

ACS Publications. (2021). Cyclic Anhydrides as Powerful Tools for Bioconjugation and Smart Delivery.

-

Wikipedia. Organic acid anhydride.

-

RSC Publishing. (2024). Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide.

-

Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides.

-

ResearchGate. Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids.

-

Chemicals.co.uk. acetic anhydride suppliers USA.

Sources

- 1. scbt.com [scbt.com]

- 2. acetic anhydride suppliers USA [americanchemicalsuppliers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. greenchemindustries.com [greenchemindustries.com]

- 12. Organic acid anhydride - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,5-Dioxooxolan-3-yl Acetate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers in drug development and chemical synthesis, the precise and unambiguous structural elucidation of novel molecules is paramount. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,5-dioxooxolan-3-yl acetate, a succinic anhydride derivative. By dissecting its spectral features, we will demonstrate the fundamental principles of NMR interpretation and establish a robust analytical workflow. This document is designed to serve as a practical reference, blending theoretical grounding with field-proven experimental insights to empower scientists in their structural characterization endeavors.

Section 1: Molecular Structure and Spectroscopic Overview

Understanding the target molecule's topology is the foundational step in predicting and interpreting its NMR spectra. 2,5-Dioxooxolan-3-yl acetate possesses a chiral center at the C3 position, which introduces stereochemical complexity that is directly observable in the NMR data. The molecule contains several key functional groups—an anhydride, an ester, and aliphatic protons—each with a distinct electronic environment that influences its magnetic resonance.

The structure and atom numbering scheme used for spectral assignment are presented below.

Caption: Molecular structure with numbering for NMR assignment.

Section 2: Core Principles of NMR Interpretation

An NMR spectrum provides three primary pieces of information: chemical shift, integration, and spin-spin coupling.[2] The correct interpretation relies on synthesizing all three to build a coherent structural picture.

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a nucleus.[3] Electron-withdrawing groups, such as the carbonyls and oxygen atoms in 2,5-dioxooxolan-3-yl acetate, decrease the electron density around nearby nuclei. This "deshielding" effect causes their signals to appear at a higher chemical shift (downfield).[4]

-

Integration: The area under an NMR signal is proportional to the number of nuclei it represents. In ¹H NMR, this allows for a quantitative count of the protons in each unique environment.

-

Spin-Spin Coupling (J): The magnetic field of one nucleus can influence its neighbors through the bonding electrons, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and dihedral angle between coupled nuclei.

The presence of a stereocenter at C3 renders the two protons on C4 diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and distinct couplings to the proton on C3, leading to more complex splitting patterns than a simple triplet or quartet.

Section 3: Experimental Workflow for High-Fidelity NMR Acquisition

The quality of NMR data is directly dependent on a meticulous experimental approach. The following protocol is a self-validating system designed to produce high-resolution spectra suitable for unambiguous structural elucidation.

Experimental Protocol

-

Sample Preparation:

-

Causality: The choice of solvent is critical. It must dissolve the analyte without contributing interfering signals. Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar organic compounds due to its low cost and minimal, easily identifiable residual solvent peak (~7.26 ppm).

-

Procedure: Dissolve 5-10 mg of 2,5-dioxooxolan-3-yl acetate in approximately 0.6 mL of CDCl₃. For enhanced spectral reference, use a solvent containing a known internal standard like tetramethylsilane (TMS) at 0.0 ppm.[2] Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

-

-

Instrument Calibration and Setup:

-

Causality: The magnetic field must be perfectly homogeneous across the sample volume to achieve sharp, well-resolved peaks. Locking, tuning, and shimming are essential calibration steps.

-

Procedure:

-

Insert the sample into the NMR spectrometer.

-

Lock: The instrument "locks" onto the deuterium signal from the solvent to stabilize the magnetic field against drift.

-

Tune and Match: Adjust the probe's electronics to the specific sample to ensure maximum energy transfer and sensitivity.

-

Shim: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes peak broadening and distortion, which is crucial for resolving complex multiplets.

-

-

-

¹H NMR Data Acquisition:

-

Causality: The acquisition parameters determine the final spectrum's resolution and signal-to-noise ratio.

-

Procedure:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: Set to approximately 12-15 ppm to ensure all proton signals are captured.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans are typically adequate.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for sufficient relaxation of the nuclei, ensuring accurate integration.

-

-

-

¹³C NMR Data Acquisition:

-

Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope. Parameters must be chosen to compensate for this.

-

Procedure:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to collapse ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon.[4]

-

Spectral Width: A width of ~220 ppm is standard for most organic molecules.[5]

-

Number of Scans: A higher number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A 2-second delay is a good starting point. Quaternary carbons, like carbonyls, have longer relaxation times and may require longer delays for accurate quantitative analysis, though this is often not necessary for simple identification.

-

-

Caption: Workflow for NMR data acquisition and analysis.

Section 4: ¹H NMR Spectrum: Analysis and Interpretation

The ¹H NMR spectrum of 2,5-dioxooxolan-3-yl acetate is predicted to show three distinct sets of signals corresponding to the three unique proton environments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(=O)CH₃ | 2.1 - 2.3 | Singlet (s) | 3H | Protons on a methyl group adjacent to a carbonyl are deshielded.[6] No adjacent protons to couple with. |

| -CH₂- (C4) | 2.8 - 3.5 | Multiplet (m) | 2H | Diastereotopic protons adjacent to a carbonyl group. Each proton will show geminal coupling to the other and vicinal coupling to the C3 proton, resulting in a complex pattern (likely two separate multiplets). |

| -CH- (C3) | 5.3 - 5.6 | Doublet of Doublets (dd) or Multiplet (m) | 1H | This proton is significantly deshielded by two adjacent oxygen atoms and a carbonyl group.[3] It is coupled to the two non-equivalent protons on C4. |

Detailed Coupling Analysis:

-

The C3 proton will be split by the two diastereotopic C4 protons with two different coupling constants (J_ax and J_bx), theoretically resulting in a doublet of doublets.

-

The C4 protons form a more complex system. Let's call them Hₐ and Hₑ. Hₐ is coupled to Hₑ (geminal coupling, ²J) and to the C3 proton (vicinal coupling, ³J_ax). Hₑ is coupled to Hₐ (²J) and to the C3 proton (³J_ex). This ABX spin system results in complex multiplets for both protons.

Section 5: ¹³C NMR Spectrum: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum will display six distinct signals, one for each chemically unique carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C(=O)CH₃ | 20 - 25 | Standard chemical shift for an acetate methyl carbon.[5] |

| -CH₂- (C4) | 35 - 45 | Aliphatic carbon adjacent to a carbonyl group. |

| -CH- (C3) | 65 - 75 | Carbon bonded to an oxygen atom of the ester group is significantly deshielded.[7] |

| -C(=O)CH₃ | 168 - 172 | Ester carbonyl carbon.[4] |

| -C=O (C2 & C5) | 172 - 178 | Anhydride carbonyl carbons. They are in similar but distinct environments and may appear as two separate, closely spaced peaks. |

The deshielding effect of electronegative atoms is clearly demonstrated, with the carbons bonded to oxygen (C3, and all carbonyls) appearing far downfield compared to the aliphatic carbons.[4] The carbonyl region (160-180 ppm) clearly distinguishes these functional groups from the sp³-hybridized carbons.[5]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,5-dioxooxolan-3-yl acetate serves as a powerful illustration of modern structural elucidation. Through careful application of fundamental NMR principles—chemical shift, integration, and coupling—and adherence to a rigorous experimental protocol, a complete and confident structural assignment is achievable. The predicted spectral data, including the complex splitting patterns arising from diastereotopic protons, provide a clear fingerprint of the molecule. This guide provides researchers and drug development professionals with the theoretical framework and practical methodology to approach similar characterization challenges with scientific integrity and precision.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

PubChem. (n.d.). 2,5-Dioxooxolan-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

University of Oregon. (2022). 13C NMR Chemical Shift. [Link]

-

University of Oregon. (2022). 1H NMR Chemical Shift. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. [Link]

-

Abraham, R. J., & Mobli, M. (2012). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Magnetic Resonance in Chemistry, 50(11), 745-753. [Link]

-

UCL. (n.d.). Chemical shifts. [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Infrared (IR) spectroscopy of 2,5-Dioxooxolan-3-YL acetate

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dioxooxolan-3-yl Acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2,5-Dioxooxolan-3-yl acetate (also known as 2-acetoxysuccinic anhydride). As a molecule possessing both a cyclic anhydride and an ester functional group, its IR spectrum presents a unique and highly characteristic fingerprint. This document serves as an essential resource for researchers, chemists, and quality control professionals, offering a detailed theoretical breakdown of the principal vibrational modes, a predictive assignment of absorption bands, and a validated experimental protocol for acquiring high-fidelity spectral data. The causality behind spectral features is explained, grounding the interpretation in the fundamental principles of molecular vibrations and structural correlations.

Molecular Structure and Key Functional Groups

2,5-Dioxooxolan-3-yl acetate (C₆H₆O₅) is a derivative of succinic anhydride, featuring an acetate group at the 3-position of the oxolane (tetrahydrofuran) ring.[1][2] The structural architecture is dominated by two distinct, electronically significant functional groups whose vibrational characteristics are readily interrogated by IR spectroscopy:

-

Saturated Five-Membered Cyclic Anhydride: This moiety is formed by the dehydration of a dicarboxylic acid. Its defining feature is the -C(O)OC(O)- linkage within a strained five-membered ring. This system gives rise to highly characteristic coupled carbonyl stretches.[3]

-

Acetate Ester: The acetyl group, -OC(O)CH₃, is a classic ester functionality. It contributes its own distinct carbonyl and carbon-oxygen stretching vibrations to the overall spectrum.

The interplay and unique spectral signatures of these two groups allow for unambiguous identification of the molecule.

Caption: Key functional groups within 2,5-Dioxooxolan-3-yl acetate.

Theoretical Principles: Interpreting the Vibrational Landscape

The diagnostic power of IR spectroscopy lies in its ability to probe the vibrational modes of specific bonds within a molecule. For 2,5-Dioxooxolan-3-yl acetate, the analysis centers on the high-frequency stretching vibrations of its carbonyl and C-O bonds.

The Cyclic Anhydride Signature

Acid anhydrides are unique in that their two carbonyl groups are linked by an oxygen atom, leading to vibrational coupling.[3] This coupling results in two distinct C=O stretching bands:

-

Symmetric Stretch: Both C=O bonds stretch and contract in phase. For saturated cyclic anhydrides like the succinic anhydride core, this band appears at a higher frequency, typically in the 1870–1845 cm⁻¹ range.[3]

-

Asymmetric Stretch: The C=O bonds stretch out of phase. This mode occurs at a lower frequency, generally between 1800–1775 cm⁻¹ .[3]

A critical, self-validating feature for cyclic anhydrides is the relative intensity of these two peaks. Due to the dipole moment changes during vibration, the lower-frequency asymmetric stretch is significantly more intense than the higher-frequency symmetric stretch.[4][5][6] This intensity pattern is a hallmark of a cyclic anhydride structure.

Furthermore, a strong C-O-C stretching vibration from the anhydride group is expected in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[3]

The Acetate Ester Signature

The acetate group provides a second set of powerful diagnostic peaks, often described by the "Rule of Three" for esters.[7]

-

Carbonyl (C=O) Stretch: Saturated esters exhibit a strong C=O stretching absorption, typically found in the 1750–1735 cm⁻¹ region. This peak is intense due to the large change in dipole moment during the vibration.

-

Asymmetric C-O-C Stretch (C-C(=O)-O): This vibration involves the carbon-oxygen single bond between the carbonyl carbon and the ester oxygen. For acetate esters specifically, this peak is found at an unusually high and consistent frequency of approximately 1240 cm⁻¹ .[8] This is a highly reliable indicator of an acetate moiety.

-

Symmetric O-C-C Stretch (O-C-C): This mode involves the oxygen-carbon bond of the alcohol-derived portion of the ester. For saturated esters, this peak appears in the 1100–1030 cm⁻¹ range.[7]

Predicted IR Spectrum and Peak Assignments

Synthesizing the contributions from both functional groups allows for a detailed prediction of the IR spectrum. The carbonyl region (1900-1700 cm⁻¹) is particularly informative, where we anticipate three distinct bands.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~2970 - 2880 | C-H Stretch (sp³) | Alkyl (CH₃, CH₂, CH) | Medium to Weak |

| ~1860 | C=O Symmetric Stretch | Cyclic Anhydride | Medium |

| ~1785 | C=O Asymmetric Stretch | Cyclic Anhydride | Strong |

| ~1745 | C=O Stretch | Acetate Ester | Strong |

| ~1440, ~1375 | C-H Bend | Alkyl (CH₃, CH₂) | Medium |

| ~1240 | C-C-O Asymmetric Stretch | Acetate Ester | Strong, Diagnostic |

| ~1170 | C-O-C Stretch | Cyclic Anhydride | Strong |

| ~1050 | O-C-C Symmetric Stretch | Acetate Ester | Strong |

| ~920 | C-C Stretch | Anhydride Ring | Medium to Strong |

Spectral Analysis:

-

The Carbonyl Region (1900-1700 cm⁻¹): The most striking feature will be a trio of intense peaks. The anhydride peaks around 1860 cm⁻¹ (medium intensity) and 1785 cm⁻¹ (strong intensity) are definitive proof of the cyclic anhydride. The third strong peak, expected around 1745 cm⁻¹, confirms the presence of the ester carbonyl. The relative intensities (1785 cm⁻¹ > 1860 cm⁻¹) validate the cyclic nature of the anhydride.

-

The Fingerprint Region (1500-900 cm⁻¹): This region provides corroborating evidence. The exceptionally strong and sharp band near 1240 cm⁻¹ is the key signature for the acetate group.[8] This, combined with other strong C-O stretching bands from both the anhydride and ester moieties between 1170 cm⁻¹ and 1050 cm⁻¹, creates a complex but highly specific pattern. A notable band around 920 cm⁻¹ can also be attributed to the anhydride ring structure.[3]

Experimental Protocol for IR Spectrum Acquisition

This protocol describes a validated method for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of 2,5-Dioxooxolan-3-yl acetate.

Methodology

-

Sample Preparation (KBr Pellet Technique):

-

Gently grind 1-2 mg of the solid 2,5-Dioxooxolan-3-yl acetate sample with a mortar and pestle.

-

Add approximately 100-150 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Continue to grind the mixture until a fine, homogeneous powder is obtained. Causality: This ensures the analyte is evenly dispersed, minimizing scattering effects and producing sharp, well-defined peaks.

-

Transfer the powder to a pellet-forming die.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a transparent or translucent pellet. Trustworthiness: A transparent pellet indicates proper particle size and dispersion, ensuring the Beer-Lambert law is applicable and the resulting spectrum is quantitatively reliable.

-

-

Background Spectrum Acquisition:

-

Ensure the sample compartment of the FTIR spectrometer is empty and clean.

-

Acquire a background spectrum (typically 32 or 64 scans). This spectrum measures the contribution of atmospheric water and CO₂ and the instrument's own response, which will be subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the KBr pellet containing the sample into the spectrometer's sample holder.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

Typical Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (co-added to improve signal-to-noise ratio)

-

Apodization: Happ-Genzel

-

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Compare the experimental peak positions and relative intensities with the theoretical assignments provided in Section 3.

-

Caption: Experimental workflow for FTIR analysis of the solid-state sample.

Conclusion

The infrared spectrum of 2,5-Dioxooxolan-3-yl acetate is rich with information and provides a definitive method for its structural confirmation. The key diagnostic features are the paired anhydride C=O stretching bands (~1860 and ~1785 cm⁻¹) with their characteristic intensity ratio, the distinct ester C=O stretch (~1745 cm⁻¹), and the uniquely strong C-C-O stretch of the acetate group at ~1240 cm⁻¹. By following the detailed experimental protocol and referencing the theoretical peak assignments provided in this guide, researchers and analysts can confidently verify the identity, purity, and structural integrity of this important chemical compound.

References

-

Smith, B. C. (2018). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

-

PubChem. (n.d.). 2,5-Dioxooxolan-3-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of succinic anhydride. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

Smith, B. C. (2022). Infrared Spectroscopy of Polymers, IX: Pendant Ester Polymers and Polycarbonates. Spectroscopy Online. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

Sources

- 1. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Infrared Spectrometry [www2.chemistry.msu.edu]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dioxooxolan-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2,5-Dioxooxolan-3-yl acetate, also known as (S)-(-)-2-Acetoxysuccinic anhydride or 2-O-Acetylmalic Anhydride, is a chiral cyclic anhydride of significant interest in organic synthesis and drug development.[1][2] Its molecular formula is C₆H₆O₅ with a molecular weight of 158.11 g/mol .[1][2] The structural characterization of this molecule is paramount for its application in the synthesis of complex molecules and as a potential building block in medicinal chemistry. Mass spectrometry (MS) stands as a cornerstone analytical technique for the unambiguous identification and quantification of 2,5-Dioxooxolan-3-yl acetate. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental design, ionization techniques, and expected fragmentation patterns.

Chemical Properties of 2,5-Dioxooxolan-3-yl Acetate

| Property | Value | Source |

| Molecular Formula | C₆H₆O₅ | [2] |

| Molecular Weight | 158.11 g/mol | [1] |

| CAS Number | 24766-96-9 | [2] |

| (S)-isomer CAS | 59025-03-5 | [1] |

| Synonyms | (S)-(-)-2-Acetoxysuccinic anhydride, 2-O-Acetylmalic Anhydride | [1] |

Strategic Considerations for Mass Spectrometric Analysis

The analytical strategy for 2,5-Dioxooxolan-3-yl acetate must consider its inherent chemical reactivity as a cyclic anhydride. The presence of both an anhydride and an ester functional group dictates the choice of chromatographic separation, ionization technique, and the interpretation of the resulting mass spectra.

Chromatographic Separation: A Critical Prelude to MS Analysis

Given the volatility of 2,5-Dioxooxolan-3-yl acetate, both Gas Chromatography (GC) and Liquid Chromatography (LC) are viable separation techniques prior to mass analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds.[3] For 2,5-Dioxooxolan-3-yl acetate, derivatization is generally not required, which simplifies sample preparation. A non-polar or medium-polarity capillary column would be suitable for its separation.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique suitable for a wide range of compounds.[4][5] For 2,5-Dioxooxolan-3-yl acetate, a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient would provide excellent separation from potential impurities.[6]

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization technique is critical for obtaining meaningful mass spectra. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are applicable, with each providing complementary information.

-

Electron Ionization (EI): Typically coupled with GC, EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[7] This fragmentation is highly reproducible and provides a characteristic "fingerprint" for the molecule, aiding in its structural elucidation.

-

Electrospray Ionization (ESI): Commonly used with LC, ESI is a "soft" ionization technique that results in minimal fragmentation and typically produces protonated molecules ([M+H]^+) or adducts with solvent ions (e.g., ([M+Na]^+)).[8] ESI is particularly useful for determining the molecular weight of the analyte. Negative ion mode ESI can also be employed to detect the deprotonated molecule ([M-H]^-).[8]

Deciphering the Fragmentation Code: EI and ESI Pathways

Understanding the fragmentation patterns is key to the structural confirmation of 2,5-Dioxooxolan-3-yl acetate.

Predicted Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion ([C_6H_6O_5]^{+\bullet}) at m/z 158 is expected to undergo a series of fragmentation reactions. The primary fragmentation events are likely to be the loss of neutral molecules such as ketene (CH₂=C=O) from the acetyl group, and the cleavage of the anhydride ring.

Caption: Predicted EI Fragmentation Pathway of 2,5-Dioxooxolan-3-yl acetate.

Predicted Electrospray Ionization (ESI) Fragmentation

In positive ion ESI, the primary ion observed would be the protonated molecule ([M+H]^+) at m/z 159. Collision-induced dissociation (CID) of this ion would likely result in the loss of acetic acid.

In negative ion ESI, the deprotonated molecule ([M-H]^-) at m/z 157 would be observed. Fragmentation of this ion could proceed via the loss of ketene or decarboxylation.[8]

Caption: Predicted ESI Fragmentation Pathways (Positive and Negative Ion Modes).

Experimental Protocol: A Step-by-Step Guide

This section outlines a general workflow for the analysis of 2,5-Dioxooxolan-3-yl acetate using LC-MS/MS.

Sample Preparation

Proper sample preparation is crucial to ensure accurate and reproducible results.[3][9][10]

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of 2,5-Dioxooxolan-3-yl acetate standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of water and acetonitrile (50:50 v/v).

-

Sample Extraction (for matrix-containing samples): For samples in complex matrices (e.g., biological fluids, reaction mixtures), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

LC-MS/MS System and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

Data Acquisition and Analysis

-

Full Scan MS: Acquire full scan mass spectra to identify the molecular ion.

-

Tandem MS (MS/MS): Perform product ion scans on the precursor ions of interest to obtain fragmentation spectra.

-

Data Processing: Use appropriate software to process the acquired data, including peak integration and spectral interpretation.

Conclusion

The mass spectrometric analysis of 2,5-Dioxooxolan-3-yl acetate is a powerful tool for its characterization and quantification. By carefully selecting the chromatographic and mass spectrometric parameters, researchers can obtain high-quality data for unambiguous identification and structural elucidation. The predicted fragmentation pathways presented in this guide provide a solid foundation for interpreting the resulting mass spectra. As with any analytical method, proper validation and the use of appropriate standards are essential for achieving accurate and reliable results.

References

-

MicroSolv Technology Corporation. (n.d.). Succinic Acid Analyzed with LCMS. Retrieved from [Link]4]

-

Danell, A. S., & Mansoori, B. A. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 22(7), 1255–1263.[8]

-

PubChem. (n.d.). 2,5-Dioxooxolan-3-yl acetate. Retrieved from [Link]2]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]3]

-

Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]10]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]7]

-

Li, L., & Chen, R. (2009). Fragmentation of Deprotonated Cyclic Dipeptides by Electrospray Ionization Mass Spectrometry. Journal of Mass Spectrometry, 44(7), 1056-1063.[11]

-

Chen, J., Gu, H., & Li, Z. (2010). Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study. Journal of the American Society for Mass Spectrometry, 21(10), 1823-1826.[6]

-

Papagiannopoulos, A., & Holmbom, B. (2003). DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES. Journal of Korea TAPPI, 35(4), 54-61.[12]

-

Jain, M., et al. (2017). Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices. Metabolites, 7(2), 20.[5]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. organomation.com [organomation.com]

- 4. Succinic Acid Analyzed with LCMS - AppNote [mtc-usa.com]

- 5. Development of a LC-MS/MS Method for the Simultaneous Detection of Tricarboxylic Acid Cycle Intermediates in a Range of Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DETERMINATION OF ALKENYL SUCCINIC ANHYDRIDE (ASA) IN PULP AND PAPER SAMPLES -Proceedings of the Korea Technical Association of the Pulp and Paper Industry Conference | Korea Science [koreascience.kr]

An In-Depth Technical Guide on the Reactivity and Stability of 2,5-Dioxooxolan-3-yl acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dioxooxolan-3-yl acetate, also known by synonyms such as 3-acetoxysuccinic anhydride or O-acetyl-L-malic anhydride, is a bifunctional molecule of significant interest in organic synthesis and pharmaceutical sciences.[1][2] Its structure, featuring a reactive succinic anhydride ring and an acetate ester, allows for a diverse range of chemical transformations. This guide provides a comprehensive analysis of the compound's reactivity and stability, offering insights into its behavior under various conditions. We will delve into the specific reactions of its functional groups, explore its stability profile concerning pH and temperature, and provide validated experimental protocols for its synthesis and handling. This document aims to serve as a critical resource for professionals leveraging this versatile reagent in drug development, bioconjugation, and materials science.

Introduction: Unveiling a Versatile Chemical Entity

2,5-Dioxooxolan-3-yl acetate is a derivative of malic acid, where the hydroxyl group is acetylated and the carboxylic acid groups are cyclized to form an anhydride. This unique combination of a highly reactive cyclic anhydride and a moderately reactive ester in a single, chiral molecule makes it a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.[1] Its utility spans from being an intermediate in the preparation of bioactive compounds to a linker in bioconjugation strategies.[1][3] Understanding the delicate balance of its reactivity and stability is paramount for its effective application.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is essential for its practical application. The key properties of 2,5-Dioxooxolan-3-yl acetate are summarized below.

| Property | Value | Source |

| IUPAC Name | (2,5-dioxooxolan-3-yl) acetate | PubChem[4] |

| Synonyms | 3-Acetoxysuccinic anhydride, O-Acetyl-L-malic anhydride, (S)-(-)-2-Acetoxysuccinic anhydride | PubChem[4], Sigma-Aldrich |

| CAS Number | 24766-96-9 (unspecified stereochemistry), 59025-03-5 ((S)-isomer) | PubChem[4], ChemScene[5] |

| Molecular Formula | C₆H₆O₅ | PubChem[4] |

| Molecular Weight | 158.11 g/mol | PubChem[4] |

| Appearance | White to almost white powder or crystals | TCI Chemicals[6] |

| Melting Point | 54.0 to 59.0 °C | TCI Chemicals[6] |

| Solubility | Reacts with water. Soluble in many organic solvents. | Wikipedia[7], Guidechem[2] |

| Sensitivity | Moisture sensitive | TCI Chemicals[6], Guidechem[2] |

The Dual-Faceted Reactivity Profile

The chemical behavior of 2,5-Dioxooxolan-3-yl acetate is dominated by its two primary functional groups: the succinic anhydride ring and the acetate ester. The anhydride is the more electrophilic and, therefore, more reactive site.

The Highly Reactive Anhydride Ring

Cyclic anhydrides are potent acylating agents, and the succinic anhydride moiety in this molecule is no exception. It readily undergoes nucleophilic acyl substitution, leading to ring-opening.

-

Hydrolysis: In the presence of water, the anhydride ring rapidly hydrolyzes to form 2-acetoxysuccinic acid.[7] This reaction is often uncatalyzed but can be accelerated by acids or bases.

-

Alcoholysis: Alcohols react with the anhydride to yield monoesters of 2-acetoxysuccinic acid.[7] This reaction is fundamental in polymer synthesis and for introducing ester functionalities.

-

Aminolysis: The reaction with primary and secondary amines is particularly vigorous, forming the corresponding amides. This reactivity is extensively utilized in bioconjugation to link the molecule to proteins via lysine residues.[8]

Caption: Nucleophilic attack on the anhydride ring.

The Acetate Ester Group

The acetate ester is less reactive than the anhydride but is still susceptible to nucleophilic attack, particularly under forcing conditions.

-

Hydrolysis: The ester can be hydrolyzed to generate a hydroxyl group at the 3-position of the succinic anhydride ring, along with acetic acid. This reaction is typically catalyzed by strong acids or bases (saponification).

-

Aminolysis: While less favorable than anhydride aminolysis, direct reaction of amines with the ester can occur, especially if the anhydride has already reacted or if a large excess of a highly nucleophilic amine is used.[9]

The significantly higher reactivity of the anhydride allows for selective reactions. By controlling stoichiometry and reaction conditions (e.g., low temperature), it is possible to perform chemistry on the anhydride while leaving the ester intact.

Stability Under a Magnifying Glass

The utility of 2,5-Dioxooxolan-3-yl acetate is intrinsically linked to its stability. As a moisture-sensitive compound, its integrity can be compromised under various environmental conditions.[2][6]

pH-Dependent Degradation

The stability of the molecule is highly dependent on the pH of the medium.

-

Acidic Conditions (pH < 4): The anhydride hydrolysis is slower compared to neutral or basic conditions. However, prolonged exposure will lead to the formation of 2-acetoxysuccinic acid. The ester linkage is relatively stable.

-

Neutral Conditions (pH ≈ 7): Hydrolysis of the anhydride is a significant issue. Aqueous buffers at neutral pH will readily open the anhydride ring.

-

Basic Conditions (pH > 8): Both the anhydride and the ester are highly labile. The anhydride ring opens rapidly, and the acetate ester is susceptible to saponification, ultimately leading to malic acid and acetic acid.

Caption: pH-dependent degradation pathways.

Thermal Stability

Solid-State Stability

In its solid, crystalline form, 2,5-Dioxooxolan-3-yl acetate is relatively stable if stored correctly.[12] As it is moisture-sensitive, storage in a dry, inert atmosphere is crucial to prevent degradation.[2][6]

Experimental Protocols and Methodologies

The following protocols provide standardized procedures for the synthesis and analysis of 2,5-Dioxooxolan-3-yl acetate.

Protocol 1: Synthesis from L-Malic Acid

This procedure is adapted from the general principle of forming cyclic anhydrides from dicarboxylic acids using a dehydrating agent like acetic anhydride.

Workflow:

Caption: Synthesis workflow for 2,5-Dioxooxolan-3-yl acetate.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid.

-

Addition of Reagent: Add an excess of acetic anhydride to the flask. The acetic anhydride serves as both a reactant for acetylation and a dehydrating agent for anhydride formation.

-

Reaction: Gently heat the mixture with stirring. The temperature should be carefully controlled to promote the reaction without causing decomposition.

-

Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the disappearance of the carboxylic acid peak in the Infrared (IR) spectrum.

-

Work-up: Once the reaction is complete, cool the mixture. The excess acetic anhydride and the acetic acid byproduct are removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol outlines a method to quantify the rate of hydrolysis of the anhydride ring.

Step-by-Step Methodology:

-

Standard Preparation: Prepare stock solutions of known concentrations of both 2,5-Dioxooxolan-3-yl acetate and its hydrolysis product, 2-acetoxysuccinic acid, in an anhydrous organic solvent (e.g., acetonitrile).

-

Calibration Curve: Generate a calibration curve by injecting a series of dilutions of the standard solutions into the HPLC system.

-

Reaction Initiation: Initiate the hydrolysis reaction by adding a known amount of 2,5-Dioxooxolan-3-yl acetate to a buffered aqueous solution at the desired pH.

-

Sampling: At timed intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot, for instance, by diluting it in a cold, acidic mobile phase to prevent further hydrolysis.

-

Analysis: Inject the quenched samples into the HPLC. A reverse-phase C18 column is typically suitable.[13] The mobile phase could be an acidic water/acetonitrile gradient.

-

Quantification: Use the calibration curve to determine the concentration of the reactant and product in each sample over time. This data can then be used to calculate the hydrolysis rate constant.

Applications in Drug Development and Research

The unique reactivity of 2,5-Dioxooxolan-3-yl acetate makes it a valuable tool in several areas:

-

Bioconjugation: Its ability to react readily with amine groups makes it an excellent reagent for attaching small molecules (drugs, fluorescent probes) to proteins or antibodies.[1]

-

Prodrug Design: The anhydride can be used to temporarily mask hydroxyl or amine groups on a drug molecule. The resulting prodrug may have improved solubility or pharmacokinetic properties, releasing the active drug upon hydrolysis in the body.

-

Polymer Chemistry: It can serve as a monomer for the synthesis of biodegradable polyesters with pendant functional groups.

-

Chiral Synthesis: As a chiral building block, it is used in the asymmetric synthesis of complex natural products and pharmaceuticals.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of 2,5-Dioxooxolan-3-yl acetate.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[6] Refrigeration is recommended.

-

Handling: Due to its moisture sensitivity, it should be handled in a glove box or under a stream of dry gas.[2] Avoid contact with water and other nucleophiles unless a reaction is intended. Use anhydrous solvents when preparing solutions.

Conclusion

2,5-Dioxooxolan-3-yl acetate is a powerful synthetic intermediate with a well-defined yet sensitive reactivity profile. Its utility is derived from the differential reactivity of its anhydride and ester functional groups. A thorough understanding of its stability, particularly its susceptibility to hydrolysis, is crucial for its successful application in research and development. By adhering to the protocols and handling guidelines presented in this guide, researchers can effectively harness the synthetic potential of this versatile molecule.

References

-

PubChem. Succinic anhydride | C4H4O3 | CID 7922. Available from: [Link]

-

Wikipedia. Succinic anhydride. Available from: [Link]

-

PubChem. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491. Available from: [Link]

-

ResearchGate. Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Available from: [Link]

-

ResearchGate. Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR | Request PDF. Available from: [Link]

-

Organic Syntheses. succinic anhydride - Organic Syntheses Procedure. Available from: [Link]

-

Thieme. The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. Available from: [Link]

-

Beilstein Journals. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Available from: [Link]

-

YouTube. Hydrolysis of Acetic anhydride|| Organic Chemistry. Available from: [Link]

-

Green Chemistry (RSC Publishing). Oxidation of levulinic acid for the production of maleic anhydride: breathing new life into biochemicals. Available from: [Link]

-

Journal of Photochemistry. The thermal and photochemical decompositions of succinic anhydride and 2,3-dimethyl succinic anhydride in the gas phase. Available from: [Link]

-

Reddit. Practical strategy for anhydride hydrolysis. Available from: [Link]

- Google Patents. WO2017066070A2 - Acetate complexes and methods for acetate quantification.

-

PubMed. Enhancing l-Malic Acid Production in Aspergillus niger via Natural Activation of sthA Gene Expression. Available from: [Link]

-

MDPI. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. Available from: [Link]

-

YouTube. Succinic Anhydride Synthesis. Available from: [Link]

-

PubMed. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Available from: [Link]

-

Semantic Scholar. Short-step Synthesis, Characterization and Fluorescence Properties. Available from: [Link]

-

SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Available from: [Link]

-

PubChem. Maleic Anhydride | C4H2O3 | CID 7923. Available from: [Link]

-

ResearchGate. (PDF) Conditional expression of FumA in Aspergillus niger enhances synthesis of L-malic acid. Available from: [Link]

-

Redalyc. Thermal behaviour of succinic acid, sodium succinate and its compounds with some bivalent transitions metal ions in. Available from: [Link]

-

ResearchGate. Determination of acetate in pharmaceutical products by HPLC. Available from: [Link]

-

YouTube. How Make Succinic Anhydride. Available from: [Link]

-

AMERICAN ELEMENTS. Benzo[d][4][11]dioxol-5-yl acetate | CAS 326-58-9. Available from: [Link]

-

MDPI. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Available from: [Link]

-

Organic Chemistry Portal. Anhydride synthesis. Available from: [Link]

-

ResearchGate. maleic (acid) anhydride. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. (-)-O-Acetyl-L-malic Anhydride | 59025-03-5 | TCI EUROPE N.V. [tcichemicals.com]

- 7. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 8. The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates [beilstein-journals.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. researchgate.net [researchgate.net]

The Elucidation of Solvent Compatibility: A Technical Guide to the Solubility of 2,5-Dioxooxolan-3-YL Acetate in Common Organic Solvents

Foreword: Navigating the Uncharted Territory of Solubility

For researchers, scientists, and professionals in the dynamic field of drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful formulation and application. This technical guide addresses the solubility profile of 2,5-Dioxooxolan-3-YL acetate, a compound of interest whose solubility in common organic solvents has not been extensively documented in publicly available literature.

In the absence of established quantitative data, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework to predict the solubility of 2,5-Dioxooxolan-3-YL acetate based on its intrinsic physicochemical properties and by drawing qualitative comparisons with the known solubility of a structurally similar compound, succinic anhydride. Secondly, and more critically, this document serves as a practical, in-depth manual, equipping researchers with the necessary experimental protocols to systematically and accurately determine the solubility of this compound in their own laboratory settings.

By synthesizing theoretical insights with actionable experimental methodologies, this guide aims to empower researchers to navigate the uncharted territory of this compound's solubility, thereby accelerating research and development efforts.

Physicochemical Profile of 2,5-Dioxooxolan-3-YL Acetate

A thorough understanding of a molecule's inherent properties is paramount to predicting its behavior in different solvent environments. The principle of "like dissolves like" is a fundamental concept in solubility, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] The key physicochemical parameters of 2,5-Dioxooxolan-3-YL acetate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆O₅ | [2][3] |

| Molecular Weight | 158.11 g/mol | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | -0.4 to -0.6084 | [2][3] |

| Hydrogen Bond Acceptors | 5 | [2][3] |

| Hydrogen Bond Donors | 0 | [2][3] |

| Topological Polar Surface Area (TPSA) | 69.67 Ų | [2] |

The negative LogP value indicates that 2,5-Dioxooxolan-3-YL acetate is a hydrophilic compound, suggesting a preference for polar environments over non-polar ones. The presence of five hydrogen bond acceptors (the oxygen atoms in the carbonyl and ester groups) and no hydrogen bond donors further characterizes its polarity and potential for interaction with protic and aprotic polar solvents.

Qualitative Solubility Predictions Based on a Structural Analog: Succinic Anhydride

Given the structural similarity between 2,5-Dioxooxolan-3-YL acetate and succinic anhydride, the known solubility of the latter can provide valuable qualitative insights. Succinic anhydride is reported to be soluble in several organic solvents.[4][5]

Known Solubility of Succinic Anhydride:

-

Soluble in: Chloroform, Carbon Tetrachloride, Alcohol.[4][5]

-

Slightly Soluble in: Ether, Water.[4]

-

Solubility increases with temperature in: Acetone, Acetonitrile, 2-Propanol, Ethyl Acetate.[4][6]

Based on these data, it is reasonable to hypothesize that 2,5-Dioxooxolan-3-YL acetate will exhibit solubility in a range of polar aprotic and polar protic solvents. The additional acetate group in 2,5-Dioxooxolan-3-YL acetate, as compared to succinic anhydride, is expected to increase its polarity and may enhance its solubility in polar solvents. However, the larger molecular size might slightly counteract this effect.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following section provides a detailed, self-validating protocol for the experimental determination of the solubility of 2,5-Dioxooxolan-3-YL acetate. This protocol is designed to be adaptable to a variety of common organic solvents.

Materials and Equipment

-

2,5-Dioxooxolan-3-YL acetate (≥95% purity)[2]

-

A selection of common organic solvents (e.g., acetone, acetonitrile, chloroform, dichloromethane, ethanol, ethyl acetate, methanol, tetrahydrofuran) of analytical grade.

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,5-Dioxooxolan-3-YL acetate into a series of vials. The "excess" amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Cap the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically. It is crucial that the solution is in equilibrium with the solid phase.

-

-

Sampling and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial or volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantitative Analysis:

-

Gravimetric Method (for less volatile solvents):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved solid.

-

-

Chromatographic Method (HPLC):

-

Prepare a series of standard solutions of 2,5-Dioxooxolan-3-YL acetate of known concentrations in the solvent of interest.

-

Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Accurately dilute the filtered sample solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

-

Data Processing and Solubility Calculation:

-

Gravimetric Method:

-

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of solvent (L))

-

-

Chromatographic Method:

-

Solubility (g/L) = (Concentration from HPLC (g/L) * Dilution factor)

-

-

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility does not change, indicating that equilibrium has been reached.

-

Multiple Replicates: Prepare at least three replicate samples for each solvent to assess the precision of the measurement.

-

Calibration Curve Linearity: For the HPLC method, ensure that the calibration curve has a correlation coefficient (r²) of >0.99.

Theoretical Analysis of Expected Solubility

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Role of Polarity and Hydrogen Bonding

As previously mentioned, 2,5-Dioxooxolan-3-YL acetate is a polar molecule due to the presence of multiple oxygen atoms in its structure. The carbonyl and ester functional groups can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. It is expected that 2,5-Dioxooxolan-3-YL acetate will exhibit good solubility in these solvents due to the potential for strong dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the solute.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran): These solvents have significant dipole moments but lack hydrogen bond donating capabilities. The solubility in these solvents will be primarily driven by dipole-dipole interactions. Given the polar nature of 2,5-Dioxooxolan-3-YL acetate, good solubility is anticipated in these solvents as well.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the significant polarity mismatch, the solubility of 2,5-Dioxooxolan-3-YL acetate in non-polar solvents is expected to be poor.

Logical Relationship Diagram

Caption: Predicted solubility based on intermolecular forces.

Conclusion

References

- Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis.

-

PubChem. 2,5-Dioxooxolan-3-yl acetate. Retrieved from [Link]

-

LibreTexts. Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. Succinic anhydride. Retrieved from [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ResearchGate. Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Retrieved from [Link]

-

PubChem. Succinic anhydride. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-Dioxooxolan-3-yl acetate | C6H6O5 | CID 539491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 5. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mechanism of action of 2,5-Dioxooxolan-3-YL acetate as an acylating agent

An In-Depth Technical Guide to the Mechanism of Action of 2,5-Dioxooxolan-3-YL Acetate as an Acylating Agent

Abstract